![molecular formula C9H7NS B3025459 4(1H)-Quinolinethione CAS No. 51812-96-5](/img/structure/B3025459.png)
4(1H)-Quinolinethione
Overview
Description
4(1H)-Quinolinethione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a sulfur atom in place of the oxygen atom found in the more common 4(1H)-quinolinone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothioamide with α,β-unsaturated carbonyl compounds. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Quinolinethione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of 4(1H)-quinoline. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 4(1H)-quinoline.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
1.1 Antimicrobial Properties
Quinolinones, including derivatives of 4(1H)-quinolinethione, are recognized for their broad-spectrum antimicrobial activity. They have been developed as synthetic alternatives to traditional antibiotics. Research indicates that these compounds can effectively combat various bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
1.2 Anticancer Activity
Recent studies have demonstrated that certain quinolin-4-ones exhibit cytotoxic effects against various cancer cell lines. The low toxicity and favorable pharmacokinetic profiles of these compounds make them promising candidates for anticancer drug development . For instance, modifications of existing quinolin-4-one structures have shown enhanced anticancer properties through targeted synthesis and structure-activity relationship studies .
1.3 Antiviral Applications
This compound derivatives have been explored for their antiviral properties, particularly against HIV. Elvitegravir, a quinoline-4-one derivative, functions by inhibiting HIV integrase, thereby preventing the integration of viral DNA into the host genome. This mechanism highlights the potential of quinoline derivatives in developing antiviral therapies .
Material Science Applications
3.1 Antioxidant Properties
Compounds related to this compound have shown potential as antioxidants and antidegradants in material science. Their ability to protect natural and synthetic materials from oxidative degradation is being investigated for applications in plastics and coatings .
3.2 Functionalization Potential
The versatility of this compound in terms of functionalization opens avenues for creating novel materials with tailored properties. The presence of multiple functional groups allows for the design of compounds with specific characteristics suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4(1H)-quinolinethione involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential chelating agent. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate cellular processes by affecting redox balance and enzyme function.
Comparison with Similar Compounds
4(1H)-Quinolinethione can be compared with other similar compounds, such as:
4(1H)-Quinolinone: Unlike this compound, 4(1H)-quinolinone contains an oxygen atom instead of sulfur. This difference significantly affects their chemical reactivity and biological activity.
2(1H)-Quinolinethione: This isomer has the sulfur atom at a different position, leading to variations in its chemical properties and applications.
4(1H)-Quinolines: These compounds lack the sulfur atom and exhibit different reactivity patterns and biological activities.
Uniqueness: The presence of the sulfur atom in this compound imparts unique chemical properties, such as enhanced nucleophilicity and the ability to form strong metal-sulfur bonds. These characteristics distinguish it from its oxygen-containing analogs and other quinoline derivatives.
Biological Activity
4(1H)-Quinolinethione, a sulfur-containing derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and applications in treating various diseases.
Chemical Structure and Synthesis
This compound is characterized by a quinoline backbone with a thiol group at the 4-position. Its synthesis often involves the reaction of quinoline derivatives with sulfur-containing reagents. Various synthetic routes have been explored to optimize yield and purity, including bromination strategies that enhance the compound's reactivity and potential for further modifications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activities. For instance, studies have shown that derivatives of quinolin-4-ones can inhibit the growth of various fungal strains, demonstrating potential as antifungal agents . The structure-activity relationship (SAR) analyses reveal that specific substitutions on the quinoline ring can enhance antimicrobial efficacy.
Antimalarial Activity
The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. The optimization of 4(1H)-quinolone derivatives has led to the discovery of potent antimalarial agents with low nanomolar IC50 values against resistant strains . These studies highlight the importance of substituent patterns on the benzenoid ring in influencing the biological activity.
Antiviral Effects
This compound and its derivatives have also shown promising antiviral activity against several viruses, including HIV and SARS-CoV-2. The mechanism of action appears to involve inhibition of viral transcription and replication processes . Notably, compounds like Elvitegravir, derived from quinolone structures, have been developed as effective antiviral drugs.
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological assays:
- Antifungal Activity : A series of synthesized quinolinone derivatives were tested against eight fungal strains. Compounds with specific substitutions exhibited enhanced antifungal activity, with some achieving over 90% inhibition at low concentrations .
- Antimalarial Efficacy : The ELQ series of 4(1H)-quinolone-3-diarylethers demonstrated remarkable activity against P. falciparum, outperforming standard treatments in both in vitro and in vivo models .
- Antiviral Studies : Recent investigations into N-substituted 2-quinolonylacetohydrazides revealed their potential against SARS-CoV-2, showcasing the versatility of quinoline derivatives in combating viral infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1H-quinoline-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCCMJSURLMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901675 | |
Record name | NoName_811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76076-27-2 | |
Record name | 4(1H)-Quinolinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Quinolinethione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Quinolinethione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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